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Introduction
Mitochondria are central to cellular metabolism and signaling, and the production of reactive

oxygen species (ROS) within these organelles is a key aspect of both physiological and

pathological processes.[1][2][3] Hydrogen peroxide (H₂O₂) is a major ROS implicated in a

variety of cellular events, from signal transduction to oxidative stress-induced cell death.[1][4]

MitoPY1 (Mitochondria Peroxy Yellow 1) is a fluorescent probe specifically designed for the

detection of H₂O₂ within the mitochondria of living cells.[1][2][3][5][6][7] This bifunctional

molecule combines a triphenylphosphonium (TPP) cation, which directs its accumulation within

the negatively charged mitochondrial matrix, with a boronate-based switch that reacts

selectively with H₂O₂ to produce a fluorescent signal.[1][2][3][5][6][7] This "turn-on"

fluorescence response allows for the visualization of changes in mitochondrial H₂O₂ levels in

real-time.[1][4]

Principle of Detection
MitoPY1's mechanism for detecting hydrogen peroxide involves a chemoselective reaction.

The non-fluorescent MitoPY1 probe contains a boronate group that, in the presence of H₂O₂,

undergoes oxidative deboronation to form a highly fluorescent phenol product, MitoPY1ox.[1]

This conversion leads to a significant increase in the fluorescence quantum yield, allowing for

the sensitive detection of H₂O₂.[1][4] The probe demonstrates high selectivity for H₂O₂ over

other reactive oxygen species such as superoxide, nitric oxide, and hydroxyl radicals.[1][8][9]
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Data Presentation
Quantitative Data Summary

Property Value Reference

Excitation Maximum (λex) 510 nm [1][4][8][9]

Emission Maximum (λem) 528 - 530 nm [1][4][8][9]

Quantum Yield (Φ) of

MitoPY1ox
0.405 [1][4][8][9]

Recommended Loading

Concentration
5 - 10 µM [1][4][6]

Recommended Incubation

Time
45 - 60 minutes [1][4]

Solubility Soluble to 100 mM in DMSO [8]

Storage
Store at -20°C, protected from

light
[8]

Experimental Protocols
Reagent Preparation
1 mM MitoPY1 Stock Solution:

To prepare a 1 mM stock solution, dissolve the appropriate mass of MitoPY1 in high-quality,

anhydrous dimethyl sulfoxide (DMSO).[8][9]

For example, for a product with a molecular weight of 954.68 g/mol , dissolve 0.955 mg in 1

mL of DMSO.

Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw

cycles.

Store the stock solution at -20°C, protected from light.[8] The solid form can be stored for

months in the dark at -20°C with a desiccant.[1]
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Staining Medium:

On the day of the experiment, dilute the 1 mM MitoPY1 stock solution to the desired final

working concentration (typically 5-10 µM) in a suitable live-cell imaging medium (e.g.,

Dulbecco's Phosphate-Buffered Saline (DPBS) or pre-warmed cell culture medium).[1][4][6]

It is crucial to determine the optimal concentration for each specific cell type and

experimental conditions.

Live-Cell Staining and Imaging Protocol for Adherent
Cells

Cell Culture: Culture adherent cells on sterile glass-bottom dishes or chambered cover slides

suitable for fluorescence microscopy. Grow cells to the desired confluency.

Medium Removal: Aspirate the cell culture medium from the dish.

Washing: Gently wash the cells once with pre-warmed (37°C) live-cell imaging medium.

Loading with MitoPY1: Add the freshly prepared MitoPY1 staining solution to the cells,

ensuring the entire surface of the cells is covered.

Incubation: Incubate the cells for 45-60 minutes at 37°C in a CO₂ incubator.[1][4] The optimal

incubation time may vary depending on the cell type and should be determined empirically.

[1]

Washing: After incubation, remove the staining solution and wash the cells three times with

pre-warmed live-cell imaging medium to remove any excess probe.

Co-staining (Optional): If co-localization studies are desired, a mitochondrial counterstain

(e.g., MitoTracker Deep Red) and a nuclear stain (e.g., Hoechst) can be added during or

after the MitoPY1 incubation, following the manufacturer's protocols.[1][4]

Imaging: Immediately proceed with imaging the cells using a fluorescence microscope (e.g.,

confocal or epifluorescence) equipped with a live-cell imaging chamber to maintain the cells

at 37°C and an appropriate CO₂ level.
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Excitation: Use an excitation wavelength of 488 nm or 510 nm.[1]

Emission: Collect the fluorescence emission between 527 nm and 580 nm.[1]

Positive Control (Recommended): To confirm the probe's responsiveness, treat a separate

set of stained cells with a known inducer of mitochondrial H₂O₂, such as 100 µM H₂O₂ or

paraquat (1 mM for 24 hours prior to staining), and compare the fluorescence intensity to

untreated control cells.[1][4]
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Caption: Mechanism of MitoPY1 activation by mitochondrial hydrogen peroxide.

Experimental Workflow for Live-Cell Imaging
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Caption: Step-by-step workflow for live-cell imaging with MitoPY1.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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